Home > Products > Screening Compounds P39868 > tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate
tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate - 404958-68-5

tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

Catalog Number: EVT-1176286
CAS Number: 404958-68-5
Molecular Formula: C10H19ClO4
Molecular Weight: 238.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate, also known as (3R,5S)-CDHH, is a chiral compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the lipid-lowering drug rosuvastatin. Its unique stereochemistry and functional groups make it an important target for synthetic and biocatalytic processes. This compound is classified under pharmaceutical chemicals due to its significance in drug synthesis.

Source and Classification

The compound is primarily sourced from biocatalytic processes involving carbonyl reductases, which facilitate its synthesis from simpler precursors. It falls under the category of chiral intermediates in organic synthesis, particularly in the pharmaceutical industry, where it plays a role in producing active pharmaceutical ingredients (APIs) with specific stereochemical configurations.

Synthesis Analysis

Methods and Technical Details

The synthesis of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate can be achieved through various methods:

  1. Enzymatic Reduction: A notable method involves using a carbonyl reductase enzyme coupled with glucose dehydrogenase for cofactor regeneration. The reaction typically occurs in a phosphate buffer solution at controlled pH and temperature conditions. This method is advantageous due to its mild reaction conditions and high enantioselectivity .
  2. Catalytic Hydrogenation: Another approach utilizes catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoic acid in the presence of ruthenium-based catalysts. This method operates under moderate pressures and temperatures, yielding high-purity products with minimal by-products .
  3. Whole Cell Biocatalysis: Recent advancements have demonstrated the use of recombinant Escherichia coli strains expressing carbonyl reductases for large-scale production. This method has shown high substrate conversion rates and yields when performed in bioreactors .
Molecular Structure Analysis

Structure and Data

The molecular structure of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate features:

  • A hexanoate backbone with hydroxyl groups at the 3rd and 5th positions.
  • A chlorine substituent at the 6th position.
  • A tert-butyl group attached to the 1st carbon.

Key structural data include:

  • Molecular formula: C₁₃H₂₃ClO₃
  • Molecular weight: 260.77 g/mol
  • Stereochemistry: The specific stereocenters at positions 3 and 5 are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate undergoes several chemical reactions:

  1. Reduction Reactions: The compound can be synthesized from corresponding ketones or aldehydes through enzymatic reduction using carbonyl reductases, which convert carbonyl groups into alcohols while maintaining stereochemistry .
  2. Hydrogenation: In catalytic hydrogenation processes, the reduction of carbonyl compounds to alcohols occurs under hydrogen gas pressure, often utilizing noble metal catalysts like ruthenium .

These reactions are characterized by their specificity towards chiral centers, making them suitable for producing enantiomerically pure compounds.

Mechanism of Action

Process and Data

The mechanism of action for tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate primarily revolves around its role as an intermediate in biosynthetic pathways for pharmaceuticals. It functions through:

  • Enzymatic Interactions: The compound acts as a substrate for various enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
  • Chirality Influence: The specific stereochemistry allows it to interact effectively with biological receptors or enzymes that are stereospecific, influencing pharmacological outcomes.

Data indicates that the asymmetric synthesis using carbonyl reductases provides high enantioselectivity (>99% e.e.) and yield (up to 98%) due to the precise control over reaction conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Appearance: Typically presented as a colorless to yellow liquid.
  • Solubility: Soluble in organic solvents such as ethyl acetate; limited solubility in water due to hydrophobic tert-butyl group.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses reveal that the compound maintains high purity (>99%) when synthesized via optimized biocatalytic methods .

Applications

Scientific Uses

tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate finds applications primarily in:

  1. Pharmaceutical Synthesis: As an intermediate for synthesizing rosuvastatin and other lipid-lowering agents.
  2. Biocatalytic Research: Used as a model substrate to study enzyme kinetics and mechanisms in asymmetric synthesis.
  3. Chiral Auxiliary Studies: Investigated for its potential as a chiral auxiliary in various organic transformations.

The compound's significance in medicinal chemistry underscores its potential for further research into more efficient synthetic routes and applications within pharmaceuticals .

Introduction to tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

Structural Characterization and Stereochemical Significance

tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate (CAS: 404958-68-5) is a chiral molecule with the molecular formula C₁₀H₁₉ClO₄ and a molecular weight of 238.71 g/mol. Its IUPAC name specifies the critical (3S,4R) stereochemistry, denoting an S-configuration at carbon 3 and an R-configuration at carbon 4 (often alternatively referred to as the 5-position in some naming conventions, leading to designations like (3S,5R) in literature) [3] [6] [9]. This compound features:

  • A tert-butyl ester group (-OC(CH₃)₃) at C1, providing steric bulk and influencing solubility and reactivity.
  • Two hydroxyl groups (-OH) at C3 (S-configured) and C4/C5 (R-configured), enabling hydrogen bonding and participation in protection/deprotection chemistry.
  • A chloromethyl group (-CH₂Cl) at the C6 terminus, serving as a versatile handle for nucleophilic substitution [6] [9].

The stereochemistry at C3 and C4/C5 is paramount. These chiral centers define the molecule's three-dimensional shape, dictating its interaction with biological targets like HMG-CoA reductase and its suitability as a precursor in synthesizing specific statin enantiomers. The (3S,4R) configuration is diastereomerically distinct from other isomers like (3R,5S) (CAS: 154026-93-4) or (3S,5S) (CAS: 325471-28-1), each possessing unique physical, chemical, and biological properties [3] [6] [7]. This specificity necessitates precise synthetic methods to avoid undesired isomers that could compromise downstream pharmaceutical efficacy.

Table 1: Key Structural Identifiers of tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

PropertyValueSource/Reference
CAS Number404958-68-5 [3]
Molecular FormulaC₁₀H₁₉ClO₄ [3] [6]
Molecular Weight238.71 g/mol [6] [9]
IUPAC Nametert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate [3]
Alternative Names(3S,5R)-6-Chloro-3,5-dihydroxyhexanoic Acid 1,1-Dimethylethyl Ester [3]
Critical StereocentersC3 (S), C4/C5 (R) [3] [6] [9]
Key Functional Groupstert-Butyl ester, 2° Alcohol (x2), Chloromethyl [6] [9]

Role as a Key Intermediate in Statin Synthesis

This compound serves as a crucial chiral building block in synthesizing the side chain of blockbuster statin medications, notably rosuvastatin (Crestor) [3] [5] [10]. Its structural attributes – the precisely configured diol system and the reactive chloromethyl group – make it ideally suited for constructing the pharmacophoric 3,5-dihydroxyheptanoic acid segment characteristic of synthetic statins.

Two primary synthetic strategies utilize this intermediate:1. Biocatalytic Reduction: The predominant industrial route involves the stereoselective enzymatic reduction of a precursor ketone, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS: 154026-92-3), specifically at the C3 carbonyl. Engineered carbonyl reductases (e.g., from Rhodosporidium toruloides, Klebsiella oxytoca) or alcohol dehydrogenases (ADHs), often coupled with cofactor regeneration systems (e.g., glucose dehydrogenase/GDH), achieve high-yielding, stereospecific reduction to the desired (3S,4R) diol. Optimizations include:* Solvent Engineering: Using co-solvents (e.g., 10% Tween-80) or biphasic systems (e.g., water/octanol) to overcome substrate solubility limitations and toxicity, significantly boosting substrate concentration (>1 M) and yield (>98%) .* Directed Evolution: Protein engineering enhances enzyme activity, stability, and stereoselectivity (>99% diastereomeric excess) under process conditions [8].2. Chemoenzymatic Protection/Condensation: Chemical routes often involve synthesizing the diol system followed by protection. The (3S,4R) diol can undergo selective acetonide protection of its 1,3-diol moiety using acetone and an acid catalyst (e.g., p-toluenesulfonic acid) to form tert-butyl (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-carboxylate. This protected intermediate readily undergoes nucleophilic displacement of chlorine (e.g., with acetate) to introduce functionalities needed for final coupling to the statin heterocyclic core [5].

Table 2: Biocatalytic Synthesis Performance for tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

Biocatalyst SystemSubstrate Conc.Yield (%)de/ee (%)Key EnhancementRef.
Rhodosporidium toruloides RtSCR9 mutant (R9M) + GDH1 M (S)-CHOH*98.9>99 ee10% Tween-80 co-solvent
Rhodosporidium toruloides RtSCR9 mutant (R9M) + GDH1 M (S)-CHOH*98>99 ee20% Octanol biphasic system
Klebsiella oxytoca KleADH whole cellsNot specified99>99 deGenome mining, NADPH recycling [8]
Candida magnoliae carbonyl reductase + GDH200 g/L (~0.85 M)97.298.6 deRecombinant co-expression
Saccharomyces cerevisiae engineered ketoreductaseNot specified99.899.2 deEnzyme engineering

(S)-CHOH = tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Pharmacological Relevance in HMG-CoA Reductase Inhibition Pathways

The profound pharmacological significance of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate stems exclusively from its role as the direct precursor to the bioactive dihydroxy acid side chain integral to synthetic statins like rosuvastatin [3] [10]. This side chain mimics the natural substrate, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), but acts as a potent, competitive inhibitor of the enzyme HMG-CoA reductase (HMGCR) [8] [10].

  • Mechanism Mimicry: The (3S,4R) configured 3,5-dihydroxycarboxylate moiety present in the derived open-acid form of the statin side chain (obtained after ester hydrolysis and side chain assembly) structurally resembles the mevaldyl-CoA intermediate (a reduced form of HMG) in the HMGCR catalytic cycle. This mimicry allows the statin to bind with high affinity to the HMG active site of the enzyme [8] [10].
  • Stereochemical Imperative: The specific (3S,4R) configuration is critical for optimal binding to HMGCR. This precise spatial orientation of the two hydroxyl groups and the carboxylate anion facilitates key hydrogen bonding and ionic interactions with active site residues (e.g., Lys735, Glu559, Ser684, Asp767 in human HMGCR), far exceeding the binding affinity of other diastereomers. Inhibition prevents the reduction of HMG-CoA to mevalonate, the committed, rate-limiting step in hepatic cholesterol biosynthesis [3] [8] [10].
  • Downstream Therapeutic Effect: By potently inhibiting HMGCR, statins incorporating this (3S,4R)-configured side chain effectively lower hepatic cholesterol synthesis. This depletion upregulates LDL receptor expression on hepatocytes, increasing clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing circulating LDL-C levels and associated cardiovascular risks [8].

The synthesis of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate with high diastereomeric purity is therefore not merely a chemical challenge but a fundamental prerequisite for ensuring the efficacy and safety of the resulting statin drug. Impurities in the stereochemistry of this intermediate directly translate to reduced pharmacological activity or undesired side effects in the final Active Pharmaceutical Ingredient (API) [3] [10].

Properties

CAS Number

404958-68-5

Product Name

tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

IUPAC Name

tert-butyl (3S,5R)-6-chloro-3,5-dihydroxyhexanoate

Molecular Formula

C10H19ClO4

Molecular Weight

238.71 g/mol

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

FIKPWJZUGTVXCO-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O

Synonyms

(3S,5R)-6-Chloro-3,5-dihydroxyhexanoic Acid 1,1-Dimethylethyl Ester

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@H](CCl)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.